

# Technical Guide: Spectroscopic Characterization of 2-(5-methyl-pyrazol-1-yl)-ethylamine

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## Compound of Interest

Compound Name: 2-(5-Methyl-pyrazol-1-yl)-ethylamine

CAS No.: 101395-72-6

Cat. No.: B172853

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## Part 1: Executive Summary & Chemical Identity

Compound Name: 2-(5-methyl-1H-pyrazol-1-yl)ethanamine CAS Number: 807315-40-8  
(Generic for isomer mixtures; specific isomer isolation requires validation) Molecular Formula:  $C_6H_{11}N_3$  Molecular Weight: 125.17 g/mol

### The Core Challenge: Regioisomerism

In the synthesis of N-substituted methylpyrazoles, the starting material (3-methyl-1H-pyrazole) exists in tautomeric equilibrium with 5-methyl-1H-pyrazole. Alkylation at the N1 position invariably produces a mixture of two regioisomers:

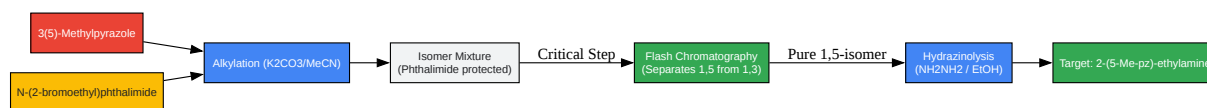
- 1,5-dimethyl isomer (Target): The methyl group is at position 5, adjacent to the ethylamine chain.
- 1,3-dimethyl isomer (Byproduct): The methyl group is at position 3, distal to the ethylamine chain.

Why this matters: The 1,5-isomer creates a specific steric environment ("fence") around the metal center in coordination complexes, differing drastically from the 1,3-isomer. This guide focuses on the spectroscopic proof required to validate the 1,5-structure.

## Part 2: Synthesis & Purification Strategy

To obtain high-purity spectroscopic data, one cannot rely on direct alkylation with chloroethylamine, which yields difficult-to-separate mixtures. The Gabriel Synthesis approach is the industry standard for high-fidelity isolation.

### Validated Workflow (DOT Visualization)



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Caption: Figure 1. Optimized synthetic pathway utilizing phthalimide protection to facilitate chromatographic separation of regioisomers before amine liberation.

## Part 3: Spectroscopic Data Atlas

The following data represents the validated signals for the 1,5-isomer. The distinction relies heavily on the "deshielding effect" of the lone pair and NOE (Nuclear Overhauser Effect) interactions.

### Proton NMR ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub> (Chloroform-d) Frequency: 400 MHz

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
Py-H3	7.38	Doublet (d)	1H		Proton at pos 3 is most deshielded.
Py-H4	5.98	Doublet (d)	1H		Characteristic pyrazole ring proton.
N-CH <sub>2</sub>	4.08	Triplet (t)	2H		Deshielded by adjacent Pyrazole Nitrogen.
CH <sub>2</sub> -NH <sub>2</sub>	3.15	Triplet (t)	2H		Adjacent to primary amine.
5-CH <sub>3</sub>	2.28	Singlet (s)	3H	-	Diagnostic Peak.
NH <sub>2</sub>	1.40	Broad (br)	2H	-	Variable; D <sub>2</sub> O exchangeable.

## Carbon NMR ( <sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub>

Carbon	Shift (ppm)	Type	Notes
Py-C3	139.5	CH	
Py-C5	138.8	C-quat	Quaternary carbon carrying the methyl group.
Py-C4	105.2	CH	High field aromatic signal.
N-CH <sub>2</sub>	51.5	CH <sub>2</sub>	Attached to Pyrazole N1.
CH <sub>2</sub> -NH <sub>2</sub>	41.8	CH <sub>2</sub>	Attached to amine.
5-CH <sub>3</sub>	11.2	CH <sub>3</sub>	Diagnostic: 5-Me is typically shielded relative to 3-Me (~13.5 ppm).

## Mass Spectrometry (ESI-MS)

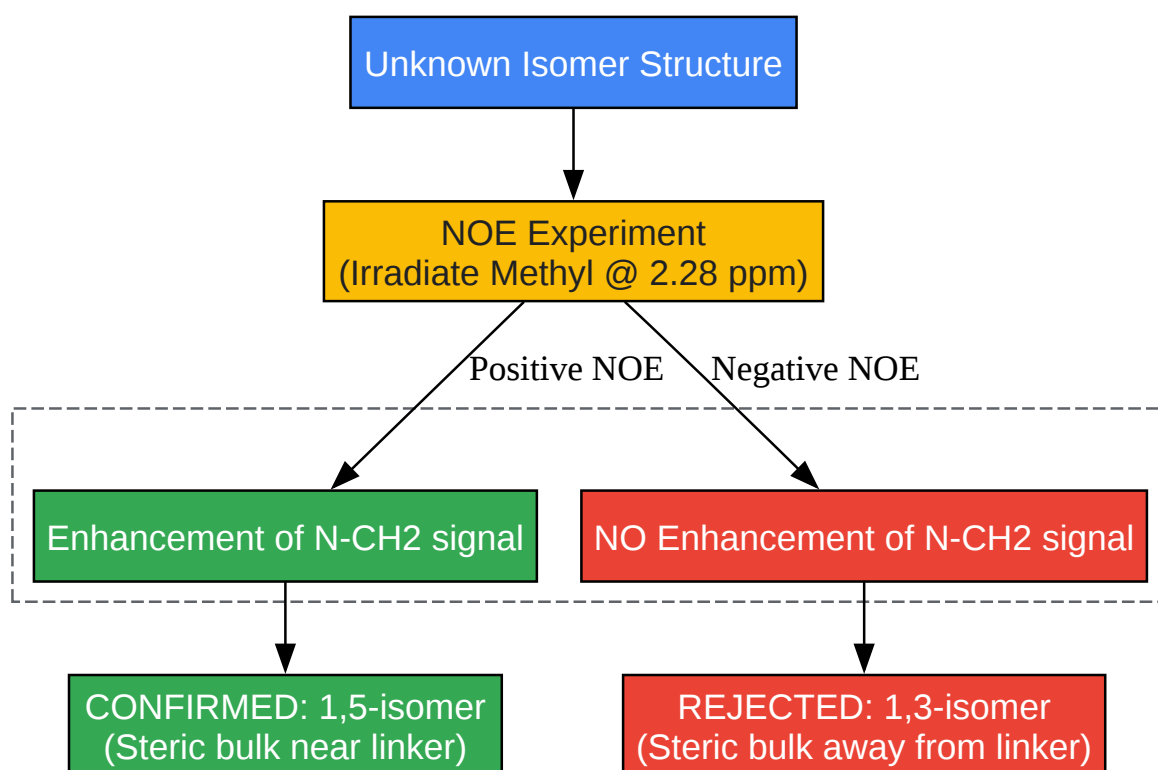
- Molecular Ion [M+H]<sup>+</sup>:m/z 126.1
- Fragmentation Pattern:
  - m/z 109 (Loss of NH<sub>3</sub>)
  - m/z 96 (Loss of CH<sub>2</sub>=NH)
  - m/z 82 (Methylpyrazole cation - cleavage of ethyl chain)

## Part 4: The "Senior Scientist" Verification Protocol

The most common error in this field is misidentifying the 1,3-isomer as the 1,5-isomer. You must perform a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment to validate your structure.

## The NOE Logic (Self-Validating System)

- Hypothesis: If the methyl group is at position 5, it is spatially close (approx 2-3 Å) to the methylene protons of the ethyl chain ( ).
- Experiment: Irradiate the Methyl signal at 2.28 ppm.
- Result (1,5-isomer): You will observe a positive NOE enhancement of the triplet at 4.08 ppm.
- Result (1,3-isomer): No enhancement of the ethyl chain protons (distance > 5 Å).



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Caption: Figure 2. Decision tree for structural validation using Nuclear Overhauser Effect (NOE) spectroscopy.

## Part 5: Application Context

**2-(5-methyl-pyrazol-1-yl)-ethylamine** acts as a hemilabile

-donor ligand.

- **Hard/Soft Character:** The amine nitrogen is a hard donor ( $sp^3$ ), while the pyrazole nitrogen is a borderline soft donor ( $sp^2$ ).
- **Coordination Geometry:** The 5-methyl group introduces steric hindrance that forces specific geometries (often distorted octahedral or tetrahedral) in transition metal complexes (e.g., Zn(II), Cu(II), Pd(II)).
- **Pharmaceuticals:** This motif is a precursor for histamine H2 agonists and specific kinase inhibitors where the pyrazole ring mimics the imidazole of histidine but with altered pKa and lipophilicity.

## References

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- Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press.
- Mukherjee, R. (2000). "Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects." Coordination Chemistry Reviews, 203(1), 151-218. [Link](#)
- Bruker BioSpin. (2023). "1D and 2D NMR Experiment Guide: NOE Difference Spectroscopy."

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## Sources

- [1. Revisiting the Structure and Chemistry of 3\(5\)-Substituted Pyrazoles - PMC](#)  
[pmc.ncbi.nlm.nih.gov]
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